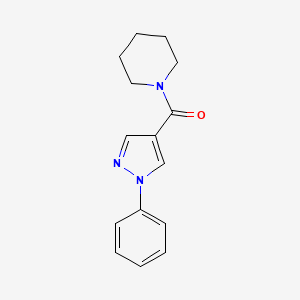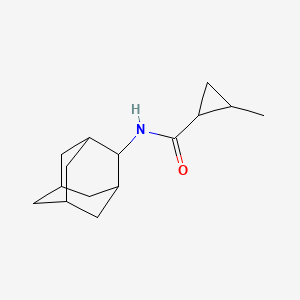
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide, also known as FMPA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development. FMPA is a derivative of a class of compounds known as amides, which are commonly used in the pharmaceutical industry as intermediates in the synthesis of drugs. FMPA has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer and inflammation.
Mecanismo De Acción
The exact mechanism of action of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes known as histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and physiological effects:
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is not very soluble in water, which can make it difficult to use in certain experiments. In addition, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not fully known.
Direcciones Futuras
There are several potential future directions for research on N-(3-fluoro-4-methylphenyl)-2-methylpropanamide. One area of interest is the development of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide's mechanism of action, which could lead to the development of more effective HDAC inhibitors. Finally, there is potential for the development of new synthetic methods for the production of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide and other amide derivatives.
Métodos De Síntesis
The synthesis of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide involves the reaction of 3-fluoro-4-methylbenzoyl chloride with 2-methylpropan-1-amine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure N-(3-fluoro-4-methylphenyl)-2-methylpropanamide.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been extensively studied in preclinical models as a potential treatment for various diseases. One of the most promising applications of N-(3-fluoro-4-methylphenyl)-2-methylpropanamide is in the treatment of cancer. N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy drugs. In addition to its anti-cancer properties, N-(3-fluoro-4-methylphenyl)-2-methylpropanamide has also been studied as a potential treatment for inflammation and autoimmune diseases.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7(2)11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBPZLXZHYHOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7514716.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)


![N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7514781.png)



![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)
